molecular formula C19H23N5O3 B2976236 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 862487-43-2

9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2976236
CAS No.: 862487-43-2
M. Wt: 369.425
InChI Key: BZRCDXJZYWDYBF-UHFFFAOYSA-N
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Description

The compound 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative with a pyrimidopurine-dione scaffold. Its structure features:

  • A 2-methoxyethyl chain at the 3-position, enhancing solubility compared to alkyl or aryl substituents.
  • A methyl group at the 1-position, common in xanthine derivatives to modulate steric and electronic properties.

Properties

IUPAC Name

9-benzyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-21-16-15(17(25)24(19(21)26)11-12-27-2)23-10-6-9-22(18(23)20-16)13-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRCDXJZYWDYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the benzyl and methoxyethyl groups is often carried out using nucleophilic substitution reactions.

    Final cyclization: The final step involves the cyclization to form the tetrahydropyrimido[2,1-f]purine ring system.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Propargyl-substituted analogs (e.g., compound 24 ) achieve high yields (93%) under reflux conditions , while microwave-assisted synthesis (e.g., halogenated benzyl derivatives) may reduce reaction times .
  • Melting Points : Ethenyl-substituted compound 22 has a higher melting point (268–271°C) compared to propargyl analog 24 , likely due to increased molecular rigidity .

Physicochemical and Spectral Properties

Table 2: Spectroscopic Data Comparison

Compound UV λmax (nm) IR (cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound N/R N/R N/R
Compound 24 296 3,123 (C≡CH), 1,701 (C=O) 3.35 (N3CH3), 4.36 (N9CH2)
Compound 22 304 3,089 (CH=CH2), 1,701 (C=O) 3.53 (N1CH3), 7.38–7.48 (CH=)
Compound 26 300 1,693 (C=O) 1.22–1.26 (CH3CH2), 3.51 (N1CH3)

Key Observations :

  • UV Absorption : Ethenyl substitution (compound 22 ) shifts λmax to 304 nm, suggesting extended conjugation compared to propargyl analogs (296 nm) .
  • IR Stretching : All compounds show strong C=O stretches near 1,700 cm⁻¹, consistent with the dione moiety .

Biological Activity

The compound 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the pyrimidine and purine family of compounds that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

This compound features a pyrimidine core fused with a purine-like structure, which is significant for its biological activity. The presence of the benzyl and methoxyethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit adenosine receptor antagonism , particularly at the A3 subtype. This mechanism is crucial for various therapeutic applications including anti-inflammatory and neuroprotective effects. Studies have shown that modifications to the xanthine scaffold can lead to enhanced selectivity and potency towards specific adenosine receptors .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundA431 (vulvar epidermal carcinoma)10.5Adenosine receptor antagonism
1-benzyl-7-methyl-3-propyl-1H-imidazo[2,1-f]purine-2,4-dioneVarious5.0Selective A3 receptor antagonist

These results indicate a promising avenue for further development in cancer therapeutics .

Case Studies

A notable study involved the synthesis of various derivatives based on the core structure of this compound. Researchers found that certain modifications significantly increased binding affinity to adenosine receptors while reducing cytotoxicity in non-cancerous cell lines. This selectivity is crucial for minimizing side effects during treatment .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tricyclic purinedione derivatives are typically prepared by reacting brominated intermediates (e.g., 9-(2-bromoethyl) derivatives) with amines under reflux in solvents like ethanol or n-butanol (5–10 hours, 70–93% yields). Microwave-assisted solvent-free methods have also been reported for similar xanthine derivatives, reducing reaction times . Key steps include controlling excess amine (up to 36 equivalents) and purification via crystallization (e.g., ethanol/water mixtures).

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Standard characterization includes:
  • 1H/13C NMR : Assignments for methyl (δ ~3.35–3.53 ppm), methoxyethyl (δ ~3.35–4.52 ppm), and benzyl groups (δ ~7.38–7.48 ppm) .
  • IR Spectroscopy : Peaks at ~1,701 cm⁻¹ (C=O stretching) and ~3,089 cm⁻¹ (alkene C-H) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are calculated and matched with experimental values (e.g., C: 55.19–57.44%, N: 25.24–26.80%) .
  • UV-Vis : λmax ~296–304 nm (logε ~4.19–4.40) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Precipitation and crystallization are commonly used. For instance:
  • Cooling reaction mixtures to room temperature and washing with water/ethanol.
  • Steam distillation for removing excess amines .
  • Purification via column chromatography (TLC monitoring, Rf ~0.55–0.62) .

Q. What role do substituents (e.g., benzyl, methoxyethyl) play in the compound’s physicochemical properties?

  • Methodological Answer : Substituents influence solubility and reactivity:
  • Benzyl groups enhance lipophilicity, affecting membrane permeability.
  • Methoxyethyl chains improve water solubility via ether oxygen hydrogen bonding .
  • Methyl groups at N1/N3 positions stabilize the purinedione core against metabolic degradation .

Q. How is solubility assessed for in vitro assays?

  • Methodological Answer : Solubility is determined in DMSO (for stock solutions) and aqueous buffers (e.g., PBS). Techniques include:
  • HPLC-UV : Quantifying saturation concentrations.
  • Dynamic Light Scattering (DLS) : Monitoring aggregation in biological media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets (e.g., MAO-B inhibition)?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Replacing benzyl with halogenated aryl groups (e.g., 2-chloro-6-fluorobenzyl) to enhance MAO-B affinity .
  • Ring expansion : Modifying the tricyclic core to a diazepino[2,1-f]purine scaffold, improving binding pocket compatibility .
  • Enzymatic assays : Measure IC50 values using recombinant MAO-B and kynuramine as a substrate .

Q. What computational methods predict binding modes to adenosine receptors or MAO-B?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B (PDB: 2V5Z). Focus on π-π stacking with FAD cofactor and hydrogen bonding to residues like Gln206 .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns simulations in GROMACS) .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Methodological Answer :
  • Reaction optimization : Vary solvents (e.g., DMF vs. ethanol) or catalysts (e.g., Pd(Ph3P)4 for Sonogashira couplings) .
  • Dose-response curves : Replicate bioassays with purified batches to exclude impurities affecting IC50 values .

Q. What analytical challenges arise in distinguishing this compound from structurally similar analogs?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydropyrimido ring .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C22H28BrN5O5 requires 522.39 g/mol) .
  • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., N9 vs. N10 substitution) .

Q. How is the compound evaluated for multitarget effects in neurodegenerative diseases?

  • Methodological Answer :
  • Dual-target assays : Screen against MAO-B and adenosine A2A receptors using radioligand binding (e.g., [3H]-Ro 41-1049 for MAO-B) .
  • Neuroprotective models : Test in SH-SY5Y cells under oxidative stress (H2O2-induced apoptosis) with pre-treatment .

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